molecular formula C10H19NO B2660448 {7-Azaspiro[4.5]decan-8-yl}methanol CAS No. 1195235-60-9

{7-Azaspiro[4.5]decan-8-yl}methanol

Cat. No.: B2660448
CAS No.: 1195235-60-9
M. Wt: 169.268
InChI Key: ALGUSOYPSGMARJ-UHFFFAOYSA-N
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Description

{7-Azaspiro[45]decan-8-yl}methanol is a spiro compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into one of the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-Azaspiro[4.5]decan-8-yl}methanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro structure . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using cost-effective and high-yield methods. One such method involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150-200°C) for a short duration (0.5-2 hours) . This method is advantageous due to its simplicity and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{7-Azaspiro[4.5]decan-8-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of a catalyst.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

{7-Azaspiro[4.5]decan-8-yl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {7-Azaspiro[4.5]decan-8-yl}methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The spiro structure of the compound allows it to fit into unique binding sites, thereby modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {7-Azaspiro[4.5]decan-8-yl}methanol apart from similar compounds is its specific spiro configuration and the presence of a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-azaspiro[4.5]decan-8-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-7-9-3-6-10(8-11-9)4-1-2-5-10/h9,11-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGUSOYPSGMARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(NC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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